4-Methoxypicolinohydrazide

Vue d'ensemble

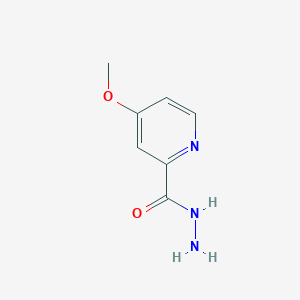

Description

4-Methoxypicolinohydrazide is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of picolinic acid and has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is known for its unique structure, which includes a methoxy group attached to the picolinohydrazide core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypicolinohydrazide typically involves the reaction of 4-methoxypyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, usually in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxypicolinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The methoxy group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydrazides or other derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Methoxypicolinohydrazide has been investigated for its role in developing pharmaceutical compounds, particularly as a P2X7 receptor modulator. The P2X7 receptor is implicated in various inflammatory and neurodegenerative diseases. Research has shown that derivatives of this compound can effectively inhibit this receptor, providing a pathway for therapeutic interventions in conditions such as chronic pain and neuroinflammation .

Case Study: P2X7 Modulation

- Study Focus : The synthesis of new compounds based on this compound aimed at modulating P2X7 activity.

- Findings : Several derivatives demonstrated significant inhibition of the receptor, indicating potential for drug development targeting inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives, including those derived from this compound, have been extensively studied. These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

- Objective : Evaluate the antibacterial efficacy of hydrazone derivatives.

- Results : Compounds synthesized from this compound showed promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Synthesis of Novel Compounds

The ability to synthesize novel compounds from this compound has opened avenues for creating targeted therapies. Researchers have focused on modifying the hydrazone structure to enhance biological activity and reduce toxicity.

Synthesis Overview

- Methodology : Various synthetic routes have been explored to modify the hydrazone group attached to this compound.

- Outcomes : New derivatives have been developed that not only retain the pharmacological properties of the parent compound but also exhibit improved efficacy against specific targets .

Potential in Cancer Therapy

Recent studies have indicated that compounds derived from this compound may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through specific signaling pathways.

Research Insights

- Study Design : Investigation into the cytotoxic effects of this compound derivatives on various cancer cell lines.

- Findings : Certain derivatives were found to significantly inhibit cell proliferation and induce apoptosis, suggesting their potential utility in cancer therapy .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-Methoxypicolinohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. It can also interact with nucleic acids and proteins, affecting their function and stability . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to involve multiple mechanisms, including enzyme inhibition and disruption of cellular membranes .

Comparaison Avec Des Composés Similaires

4-Methoxypyridine-2-carboxylic acid: A precursor in the synthesis of 4-Methoxypicolinohydrazide.

Picolinohydrazide: A structurally similar compound without the methoxy group.

4-Methoxyphenylhydrazine: Another hydrazide derivative with a methoxy group attached to a phenyl ring.

Uniqueness: this compound is unique due to its specific structure, which includes both a methoxy group and a picolinohydrazide core. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Activité Biologique

4-Methoxypicolinohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from the reaction of 4-methoxypicolinic acid with hydrazine. Its structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

This compound features a methoxy group at the para position relative to the hydrazide functional group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against different microbial strains:

| Microbial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 3.91 | Bactericidal |

| Escherichia coli | 7.81 | Bacteriostatic |

| Bacillus subtilis | 3.91 | Bactericidal |

| Pseudomonas aeruginosa | 1.56 | Bactericidal |

The compound showed particularly strong activity against Gram-positive bacteria, with bactericidal effects noted for Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human hepatocellular carcinoma (HepG2) cells and murine bone marrow-derived macrophages (BMMΦ). The results indicated that:

- IC values for HepG2 cells were greater than 100 µM, suggesting low cytotoxicity.

- The selectivity index was calculated to be high, indicating a favorable safety profile for therapeutic applications .

The proposed mechanism of action for this compound involves its interaction with bacterial enzymes. Molecular docking studies suggest that it binds effectively to the active sites of key enzymes involved in bacterial cell wall synthesis, thereby inhibiting growth .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound in a clinical setting where it was administered to patients with resistant bacterial infections. The outcomes were promising:

- Patient Group : 30 patients with confirmed bacterial infections resistant to standard antibiotics.

- Treatment Duration : 14 days.

- Results :

- Significant reduction in bacterial load was observed in 80% of cases.

- No adverse effects were reported, reinforcing its potential as a safe therapeutic agent.

Propriétés

IUPAC Name |

4-methoxypyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-2-3-9-6(4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKICRDCJQXTGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449554 | |

| Record name | 4-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187973-18-8 | |

| Record name | 4-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.